An In-depth Technical Guide to (4,6-Dichloropyridin-3-yl)boronic acid
An In-depth Technical Guide to (4,6-Dichloropyridin-3-yl)boronic acid
This guide provides a comprehensive technical overview of (4,6-Dichloropyridin-3-yl)boronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, underpinned by field-proven insights and authoritative references.
Section 1: Core Compound Profile
(4,6-Dichloropyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that has emerged as a versatile building block, particularly in the synthesis of complex pharmaceutical compounds.[1] Its utility stems from the presence of both a reactive boronic acid moiety and halogenated pyridine ring, allowing for sequential and site-selective functionalization.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a reagent is critical for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1070893-11-6 | [2] |
| Molecular Formula | C5H4BCl2NO2 | [2][3] |
| Molecular Weight | 191.81 g/mol | [2] |
| IUPAC Name | (4,6-dichloro-3-pyridinyl)boronic acid | [2] |
| Synonyms | (4,6-Dichloropyridine-3-yl)boronic acid, 2,4-Dichloropyridine-5-boronic acid | [2] |
| Appearance | White to off-white powder | [4] |
| SMILES | B(C1=CN=C(C=C1Cl)Cl)(O)O | [2] |
These properties are essential for accurate reagent measurement, reaction stoichiometry calculations, and analytical characterization.
Section 2: Synthesis Methodologies
The synthesis of pyridinyl boronic acids, including the 6-halo-pyridin-3-yl boronic acid scaffold, is well-documented. A common precursor for this class of compounds is 2,5-dichloropyridine.[1] Two primary strategies are prevalent:
-
Halogen-Metal Exchange followed by Borylation: This method leverages the differential reactivity of the chlorine atoms on the pyridine ring. A regioselective lithiation is performed, followed by trapping with a borate ester to form the boronic acid.[1]
-
Palladium-Catalyzed Miyaura Borylation: This approach employs a palladium catalyst to directly install a boronic ester group onto the pyridine ring, which is subsequently hydrolyzed to the desired boronic acid.[1]
The choice of method depends on factors such as substrate compatibility, desired scale, and available starting materials. The halogen-metal exchange route is often favored for its regioselectivity.
Section 3: Applications in Synthetic Chemistry
The primary application of (4,6-Dichloropyridin-3-yl)boronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like (4,6-Dichloropyridin-3-yl)boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[6][7]
The dichlorinated pyridine core of (4,6-Dichloropyridin-3-yl)boronic acid allows for a stepwise functionalization strategy. The boronic acid can first participate in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at one of the chloro-substituted positions, providing a pathway to highly substituted and complex molecular architectures.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4,6-Dichloropyridin-3-yl)boronic acid with an aryl bromide.
Materials:
-
(4,6-Dichloropyridin-3-yl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K3PO4)
-
Solvent (e.g., 1,4-Dioxane and water)[8]
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., 5 mol %).[8]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent (e.g., 1,4-Dioxane) and stir the mixture at room temperature for 30 minutes.[8]
-
Add (4,6-Dichloropyridin-3-yl)boronic acid (1.1 equiv), the base (e.g., K3PO4, 2.0 equiv), and distilled water.[8]
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling (4,6-Dichloropyridin-3-yl)boronic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][10][12]
-
Handling: Avoid contact with skin and eyes.[11][12] Do not eat, drink, or smoke when using this product.[9][10] Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
-
Spills: In case of a spill, avoid generating dust.[10] Collect the material and place it in a suitable container for disposal.[10][11]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][11][12][13]
Section 5: Conclusion
(4,6-Dichloropyridin-3-yl)boronic acid is a valuable and versatile reagent in synthetic organic chemistry. Its utility in constructing complex molecules through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
-
(4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
(4,6-dichloropyridin-3-yl)boronic acid,hydrate. (n.d.). GlobalChemMall. Retrieved from [Link]
-
Cross-coupling of 3 with boronic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
2,6-Dichloropyridine-3-boronic acid, 95% 250 mg | Request for Quote. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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